5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S3/c15-12-5-6-13(20-12)21(17,18)16-10-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9,16H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHUOBGJLWLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The thiophene-2-sulfonamide backbone is typically synthesized via S<sub>N</sub>Ar reactions, leveraging the electron-withdrawing sulfonamide group to activate the thiophene ring for chlorine displacement. In a representative procedure, 4,5-dichlorothiophene-2-sulfonamide reacts with amines under microwave (MW) irradiation to install the N-alkyl substituent.
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Substrate Preparation : 4,5-Dichlorothiophene-2-sulfonamide (1.0 equiv) is dissolved in dimethylformamide (DMF) with cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 2.0 equiv).
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Amine Coupling : [1-(Thiophen-2-yl)cyclopentyl]methanamine (1.2 equiv) is added dropwise at 0°C.
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MW Irradiation : The mixture is heated at 120°C for 25 minutes under MW, achieving 94% yield.
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Workup : Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3).
Key Advantages :
Radical Bicyclization with Double SO<sub>2</sub> Insertion
A novel metal-free approach employs aryldiazonium salts and 1,7-diynes for simultaneous sulfonyl and azo group installation. This method, adapted from naphthothiophene syntheses, enables disulfone formation via radical intermediates.
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Reagents : 1-(Thiophen-2-yl)cyclopentylmethylamine (1.0 equiv), 1,7-diyne (1.2 equiv), DABSO (SO<sub>2</sub> source, 3.0 equiv), and 4-methoxybenzenediazonium tetrafluoroborate (4.0 equiv) in 1,2-dichloroethane.
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Conditions : Stirred at 50°C under argon for 1.5 hours.
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Outcome : Forms bicyclic sulfonamide via 6-exo-dig/5-endo-trig cyclization, yielding 78–85% after silica gel purification.
Mechanistic Insights :
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Aryldiazonium salts generate aryl radicals, initiating SO<sub>2</sub> insertion.
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Sequential radical additions and cyclizations construct the sulfonamide-thiophene framework.
Functionalization of the Cyclopentyl-Thiophene Moiety
Grignard Addition to Cyclopentanone
The [1-(thiophen-2-yl)cyclopentyl]methyl group is synthesized via Grignard addition to cyclopentanone, followed by thiophene coupling.
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Cyclopentanone Alkylation :
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Reductive Amination :
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The alcohol is converted to the amine via Mitsunobu reaction (DIAD, PPh<sub>3</sub>, HN(OMe)Me) or catalytic hydrogenation (H<sub>2</sub>, Ra-Ni).
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Buchwald-Hartwig Amination
Palladium-catalyzed coupling installs the sulfonamide group onto the thiophene ring.
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Catalyst : Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%).
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Base : Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in toluene at 110°C.
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Yield : 89% after 12 hours.
Comparative Analysis of Synthetic Methods
Analytical Characterization
Post-synthetic validation ensures structural integrity:
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NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) displays characteristic peaks at δ 7.45 (thiophene H), 3.85 (CH<sub>2</sub>N), and 2.70 (cyclopentyl CH<sub>2</sub>).
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HPLC-MS : ESI-MS m/z 361.9 [M+H]<sup>+</sup> confirms molecular weight.
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X-ray Crystallography : Resolves sulfonamide geometry and cyclopentyl-thiophene conformation.
Challenges and Optimization Strategies
Byproduct Formation in S<sub>N</sub>Ar
Di-substituted byproducts (e.g., bis-alkylated sulfonamides) arise from excess amine. Mitigation includes:
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with sulfonamide derivatives reported in recent studies. Below is a detailed comparison of key analogues:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Antiproliferative Activity: Compound 11b () exhibits potent antiproliferative activity against breast cancer (MCF-7) with an IC₅₀ of 3.2 μM, attributed to its phenoxybenzyl-triazole group enhancing hydrophobic interactions with cellular targets .
Solubility and Physicochemical Properties: Compound 14 () exists as a yellow oil, indicating higher lipophilicity compared to crystalline analogues.
Structural Flexibility :
- The oxadiazole ring in 886909-26-8 () introduces rigidity, whereas the target compound’s cyclopentylmethyl group offers conformational flexibility, which could influence binding kinetics .
Synthetic Accessibility: Compound 11b was synthesized in 68.3% yield (), while Compound 14 achieved 65% yield ().
Biological Activity
5-Chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Chlorination : Introducing chlorine at the 5-position of the thiophene ring.
- Cyclization : Attaching the cyclopentyl group through a nucleophilic substitution reaction.
- Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide linkage.
These steps can vary based on specific synthetic routes, but they generally lead to the desired compound with high yields and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity Profile
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Strong Inhibitory Effect |
| Pseudomonas aeruginosa | 0.21 | Strong Inhibitory Effect |
| Candida albicans | 0.35 | Moderate Activity |
| Micrococcus luteus | 0.50 | Moderate Activity |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Gram-negative bacteria, such as E. coli and Pseudomonas aeruginosa, which are often resistant to conventional antibiotics .
The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial DNA replication processes. Molecular docking studies have shown that it binds effectively to key enzymes such as DNA gyrase, forming crucial interactions that inhibit bacterial growth .
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. It has been noted for its ability to inhibit cyclin-dependent kinase 5 (CDK5), an enzyme implicated in various cancer pathways .
Case Study: CDK5 Inhibition
In a high-throughput screening (HTS) study, compounds similar to this compound were evaluated for their inhibitory effects on CDK5:
- Compound Tested : 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide
- Inhibition Rate : Approximately 60% at a concentration of 10 µM
- Binding Mode : X-ray crystallography revealed an unusual binding mode involving water-mediated interactions in the hinge region of CDK5 .
This suggests that similar thiophene-based compounds could be explored further for their potential in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by interfering with folic acid synthesis, which is crucial for microbial growth. Studies have shown that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of pathogens, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Properties
Sulfonamides are also known for their anti-inflammatory effects. The compound under consideration has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the thiophene ring may contribute to its bioactivity by enhancing interaction with biological targets involved in inflammation .
Cancer Treatment
Emerging studies suggest that compounds with thiophene moieties can exhibit anticancer activity. The specific structure of this compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The compound's mechanism of action may involve the disruption of cellular signaling pathways essential for cancer cell survival .
Biochemical Applications
Enzyme Inhibition
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may target enzymes such as carbonic anhydrases or proteases, which play critical roles in various physiological processes. Inhibition of these enzymes can lead to significant biochemical changes, making this compound a valuable tool for studying enzyme function and regulation .
Drug Design and Development
Due to its unique structural features, this compound serves as a lead compound in drug design. Its derivatives can be synthesized and tested for improved pharmacological profiles, including enhanced solubility and bioavailability. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for clinical use .
Material Science
Polymer Chemistry
The compound's sulfonamide group can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties. These materials can be engineered for applications such as drug delivery systems or biosensors, where controlled release and biocompatibility are essential .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli strains with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis, suggesting potential therapeutic use. |
| Study C | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide?
The compound is typically synthesized via a multi-step approach. A common method involves reacting 5-chlorothiophene-2-sulfonyl chloride with [1-(thiophen-2-yl)cyclopentyl]methylamine in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) . Key steps include:
- Sulfonamide bond formation : The nucleophilic amine reacts with the sulfonyl chloride under inert conditions.
- Purification : Column chromatography or recrystallization is used to isolate the product. Characterization is performed via ¹H/¹³C NMR, IR, and mass spectrometry to confirm structural integrity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopic techniques : NMR (¹H/¹³C) identifies substituent connectivity (e.g., cyclopentyl-thiophene linkage and sulfonamide group) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related sulfonamide derivatives .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Sulfonamide derivatives are screened for enzyme inhibition (e.g., carbonic anhydrase, kinases) and antimicrobial activity using in vitro assays. For example:
- Microplate assays : Measure IC₅₀ values against target enzymes .
- Bacterial/fungal growth inhibition : Tested via agar diffusion or broth dilution methods .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Contradictions in yield data (e.g., 60–85% in similar sulfonamides) necessitate optimization:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DCM vs. THF | THF may reduce side reactions |
| Base | TEA vs. pyridine | Pyridine improves selectivity in sterically hindered systems |
| Temperature | 0–25°C | Lower temps reduce sulfonate ester formation |
| Advanced techniques like flow chemistry or microwave-assisted synthesis can enhance reproducibility . |
Q. What strategies resolve contradictory data in biological activity studies?
Discrepancies in enzyme inhibition results (e.g., varying IC₅₀ across studies) may arise from:
- Assay conditions : pH, buffer composition, or co-solvents (e.g., DMSO) affect ligand binding .
- Protein isoforms : Target selectivity (e.g., CA-II vs. CA-IX) must be validated via isoform-specific assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations .
Q. How does structural modification influence pharmacological properties?
Structure-activity relationship (SAR) studies focus on:
- Thiophene substitution : Chlorine at position 5 enhances electrophilicity and target engagement .
- Cyclopentyl linker : Rigidity impacts bioavailability; replacing cyclopentyl with cyclohexyl alters logP by ~0.5 units .
- Sulfonamide group : Modifications (e.g., methylsulfonyl) affect solubility and metabolic stability .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
Solubility discrepancies (e.g., 0.1–1.2 mg/mL in water) stem from:
- Crystallinity : Amorphous vs. crystalline forms have distinct dissolution rates .
- pH-dependent ionization : Sulfonamide pKa (~9–11) influences solubility in buffered solutions . Standardized protocols (e.g., USP dissolution apparatus ) and HPLC-UV quantification reduce variability .
Methodological Recommendations
- Synthetic Reproducibility : Use in situ FTIR to monitor reaction progress and minimize byproducts .
- Biological Assays : Include positive controls (e.g., acetazolamide for CA inhibition) and validate results across ≥3 independent replicates .
- Computational Tools : Combine DFT calculations (e.g., Gaussian) with MD simulations to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
